molecular formula C10H13N3O4 B1443455 Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate CAS No. 1384430-89-0

Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate

Cat. No. B1443455
M. Wt: 239.23 g/mol
InChI Key: PCVJGLXCSCOWGW-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate, also known as EMPA, is a synthetic organic compound . It has a molecular weight of 239.23 g/mol . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl [methyl (3-nitro-4-pyridinyl)amino]acetate . The InChI code for this compound is 1S/C10H13N3O4/c1-3-17-10 (14)7-12 (2)8-4-5-11-6-9 (8)13 (15)16/h4-6H,3,7H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate is a powder that is stored at room temperature . It has a molecular weight of 239.23 g/mol .

Scientific Research Applications

Anticancer Agents Development

Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate derivatives have been synthesized and tested for their anticancer properties. For example, studies have explored the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from related compounds. These derivatives were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their potential as anticancer agents (Temple et al., 1983).

Herbicidal Activities

Another area of application for derivatives of Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate is in the field of agriculture, particularly as herbicides. The synthesis and herbicidal activities of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, targeting acetyl-coenzyme A carboxylase in monocot chloroplast, have been investigated. Some of these compounds exhibited herbicidal activity on barnyard grass and rape comparable to commercial herbicides, suggesting their potential as lead compounds for weed control (Zhihong Xu et al., 2017).

Development of Fluorescent Probes

Research has also been conducted on the development of fluorescent probes based on 2-aminoethylpyridine derivatives for the detection of metal ions in aqueous media. These studies have led to the design and synthesis of compounds that show selective sensitivity towards Fe3+ and Hg2+ ions, making them potentially useful for practical applications in environmental monitoring and biological systems (Singh et al., 2020).

Organic Synthesis and Chemical Reactions

Further research includes the exploration of Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate derivatives in organic synthesis, such as the synthesis of dabigatran etexilate, an anticoagulant medication. This work demonstrates the compound's role in complex organic synthesis pathways, highlighting its versatility in chemical reactions (Cheng Huansheng, 2013).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-[methyl-(3-nitropyridin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-3-17-10(14)7-12(2)8-4-5-11-6-9(8)13(15)16/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVJGLXCSCOWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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